molecular formula C18H26N2O3 B12341052 Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester CAS No. 1263282-42-3

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester

Cat. No.: B12341052
CAS No.: 1263282-42-3
M. Wt: 318.4 g/mol
InChI Key: ZZZMNKWETVCFNQ-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate isoquinoline derivative with a carbamic acid ester. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes and proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester is unique due to its isoquinoline moiety, which imparts specific chemical and biological properties not found in simpler carbamate esters. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1263282-42-3

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-(1-oxo-3,4-dihydroisoquinolin-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(22)19-18(4,5)12-20-11-10-13-8-6-7-9-14(13)15(20)21/h6-9H,10-12H2,1-5H3,(H,19,22)

InChI Key

ZZZMNKWETVCFNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CN1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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